molecular formula C8H7N3O2 B3428114 3-(Methylamino)-4-nitrobenzonitrile CAS No. 64910-48-1

3-(Methylamino)-4-nitrobenzonitrile

Cat. No.: B3428114
CAS No.: 64910-48-1
M. Wt: 177.16 g/mol
InChI Key: NEYPCGNVBGKPTF-UHFFFAOYSA-N
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Description

3-(Methylamino)-4-nitrobenzonitrile (CAS 4132-48-3) is a nitro-substituted benzonitrile derivative with the molecular formula C₈H₇N₃O₂ and a molecular weight of 150.22 g/mol . Its structure features a nitrile group (-CN) at position 1, a nitro (-NO₂) group at position 4, and a methylamino (-NHCH₃) group at position 3 (Figure 1). The compound is characterized by its 1H and 13C NMR spectra in DMSO-d₆, confirming the positions of substituents .

Properties

IUPAC Name

3-(methylamino)-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-7-4-6(5-9)2-3-8(7)11(12)13/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYPCGNVBGKPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64910-48-1
Record name 3-(methylamino)-4-nitrobenzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-4-nitrobenzonitrile typically involves the nitration of 3-(Methylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point Key Applications Sources
3-(Methylamino)-4-nitrobenzonitrile C₈H₇N₃O₂ 150.22 -CN (1), -NO₂ (4), -NHCH₃ (3) Not reported Pharmaceutical intermediates
3-Methoxy-4-nitrobenzonitrile C₈H₆N₂O₃ 178.15 -CN (1), -NO₂ (4), -OCH₃ (3) 125–126°C Pharmaceutical intermediates
4-(Methylamino)-3-nitrobenzoyl chloride C₈H₇ClN₂O₃ 226.61 -COCl (1), -NO₂ (3), -NHCH₃ (4) Not reported API synthesis
4-Methyl-3-nitrobenzaldehyde C₈H₇NO₃ 165.15 -CHO (1), -NO₂ (3), -CH₃ (4) Not reported Research applications
Key Observations:

The benzoyl chloride derivative (4-(Methylamino)-3-nitrobenzoyl chloride) exhibits higher reactivity due to the electrophilic -COCl group, making it suitable for acylations in drug synthesis, unlike the nitrile group, which is more stable .

Electronic Effects: The nitro group (-NO₂) at position 4 in this compound creates a strong electron-withdrawing effect, directing electrophilic attacks to specific positions on the aromatic ring. This contrasts with 4-Methyl-3-nitrobenzaldehyde, where the aldehyde (-CHO) group at position 1 introduces additional electron-withdrawing effects, altering reaction pathways .

Biological Activity

3-(Methylamino)-4-nitrobenzonitrile is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and relevant studies that highlight its biological significance.

  • Chemical Name : this compound
  • Molecular Formula : C8H8N4O2
  • CAS Number : 64910-48-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in pharmacological contexts. It has been shown to interact with several biological targets, influencing cellular processes and exhibiting potential therapeutic effects.

Pharmacological Studies

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
  • Cytotoxic Effects :
    • In vitro studies have indicated that this compound can induce cytotoxicity in certain cancer cell lines. The compound appears to disrupt cellular metabolism and promote apoptosis, although the exact pathways remain to be elucidated.
  • Enzyme Interaction :
    • The compound has been observed to interact with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy. For instance, its role in inhibiting specific cytochrome P450 enzymes has been documented, which may influence the pharmacokinetics of co-administered drugs.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA/RNA Synthesis : The compound may interfere with nucleic acid synthesis by incorporating into DNA and RNA, thereby disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress within cells, leading to increased ROS levels that can trigger apoptosis.

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
AntimicrobialExhibited activity against several bacterial strains.
CytotoxicityInduced apoptosis in cancer cell lines.
Enzyme InteractionInhibited cytochrome P450 enzymes affecting drug metabolism.

Detailed Findings

  • A study by Smolecule reported that this compound showed promising results in pharmacological evaluations, indicating its potential as a lead compound for drug development.
  • Another investigation highlighted the compound's ability to generate reactive intermediates that could be leveraged for synthetic applications in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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